An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Bromo-5-fluorophenyl acetate
An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Bromo-5-fluorophenyl acetate
Introduction: The Significance of Substituted Phenyl Esters in Modern Chemistry
Phenyl esters, particularly those with halogen substitutions, represent a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the tunable reactivity of the aromatic ring and the ester functionality, which can be strategically modified to achieve desired molecular architectures and biological activities. 3-Bromo-5-fluorophenyl acetate is a prime example of such a versatile building block, incorporating both bromine and fluorine atoms. This unique substitution pattern offers distinct advantages in medicinal chemistry and drug design, where the introduction of halogens can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and characterization of 3-Bromo-5-fluorophenyl acetate. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Molecular Structure and Physicochemical Properties
3-Bromo-5-fluorophenyl acetate possesses the molecular formula C₈H₆BrFO₂ and a molecular weight of approximately 233.03 g/mol .[1][2] The strategic placement of the bromo and fluoro groups on the phenyl ring, meta to each other and to the acetate group, creates a unique electronic and steric environment that influences its reactivity and spectroscopic properties.
| Property | Value | Source |
| CAS Number | 1260846-67-0 | [3] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1][2] |
| SMILES Code | CC(OC1=CC(F)=CC(Br)=C1)=O | [1] |
Synthesis Pathway: A Generalized Approach
Caption: Generalized workflow for the synthesis of 3-Bromo-5-fluorophenyl acetate.
Experimental Protocol: Synthesis of 3-Bromo-5-fluorophenyl acetate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-fluorophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acetylating agent, such as acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents), dropwise to the stirred solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using the analytical techniques detailed below.
Spectroscopic Characterization: A Multi-faceted Approach
A thorough structural confirmation of 3-Bromo-5-fluorophenyl acetate requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's framework and functional groups.
Caption: Integrated workflow for the spectroscopic characterization of 3-Bromo-5-fluorophenyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Bromo-5-fluorophenyl acetate, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Predicted ¹H NMR Data (in CDCl₃):
-
Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). The fluorine and bromine atoms will influence the chemical shifts and give rise to complex splitting patterns due to proton-fluorine coupling.
-
Acetate Methyl Protons (3H): A sharp singlet is expected for the methyl group of the acetate moiety, typically appearing in the upfield region around δ 2.3 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Predicted ¹³C NMR Data (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm, is characteristic of the ester carbonyl carbon.[4][5][6]
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by the electronegativity of the halogen substituents. The carbon bearing the bromine will be in the range of δ 120-125 ppm, while the carbon attached to the fluorine will be significantly downfield, likely around δ 160-164 ppm with a large coupling constant.[7]
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-22 ppm, corresponds to the acetate methyl carbon.[4]
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom.[8][9]
-
Predicted ¹⁹F NMR Data (referenced to CFCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Assignment |
| ¹H | ~ 7.0 - 7.5 | Multiplets | Aromatic CH |
| ~ 2.3 | Singlet | -OCOCH₃ | |
| ¹³C | ~ 168-170 | Singlet | C =O |
| ~ 160-164 | Doublet, ¹JCF ≈ 250 Hz | C -F | |
| ~ 150-152 | Doublet, ³JCF ≈ 8 Hz | C -O | |
| ~ 120-135 | Multiplets | Aromatic C H and C -Br | |
| ~ 20-22 | Singlet | -OCOC H₃ | |
| ¹⁹F | ~ -105 to -115 | Multiplet | Ar-F |
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer can be calibrated to a known secondary standard.[10]
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be utilized. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing and Interpretation: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants for all spectra to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
-
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): Expect to see two peaks of nearly equal intensity for the molecular ion, one for the molecule containing ⁷⁹Br and another for the molecule containing ⁸¹Br, at m/z values corresponding to their respective molecular weights.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the acetyl group (CH₂=C=O, 42 Da), leading to a prominent fragment ion corresponding to the 3-bromo-5-fluorophenol radical cation.
-
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if derivatization is performed.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peaks and their characteristic isotopic pattern for bromine. Analyze the fragmentation pattern to further support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Expected IR Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1760-1770 cm⁻¹. The position is slightly higher than a typical aliphatic ester due to the electronic effect of the aromatic ring.[12]
-
C-O Stretch (Ester): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: An absorption in the fingerprint region, usually between 500-650 cm⁻¹.
-
Protocol for IR Spectroscopy Analysis:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in 3-Bromo-5-fluorophenyl acetate.
Conclusion: A Robust Framework for Structural Verification
The comprehensive structural analysis of 3-Bromo-5-fluorophenyl acetate is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This multi-technique approach provides a self-validating system where the data from each analysis corroborates the others, leading to an unambiguous confirmation of the molecular structure. The methodologies and predicted data presented in this guide offer a robust framework for researchers and scientists working with this and structurally related halogenated phenyl esters, ensuring the integrity and reliability of their chemical research and development endeavors.
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